molecular formula C6H9NO8P2 B13352970 3-Amino-4-hydroxyphenyl trihydrogen diphosphate

3-Amino-4-hydroxyphenyl trihydrogen diphosphate

Cat. No.: B13352970
M. Wt: 285.08 g/mol
InChI Key: JTYBUNIASFZRBB-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxyphenyl trihydrogen diphosphate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features an amino group and a hydroxyl group attached to a phenyl ring, along with a trihydrogen diphosphate moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxyphenyl trihydrogen diphosphate typically involves the reaction of 3-Amino-4-hydroxyphenyl compounds with phosphoric acid derivatives under controlled conditions. The reaction is often carried out in an aqueous medium, with careful monitoring of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxyphenyl trihydrogen diphosphate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-Amino-4-hydroxyphenyl trihydrogen diphosphate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxyphenyl trihydrogen diphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-hydroxyphenyl phosphate
  • 4-Hydroxyphenyl trihydrogen diphosphate
  • 3-Amino-4-hydroxyphenyl sulfate

Uniqueness

3-Amino-4-hydroxyphenyl trihydrogen diphosphate is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, along with the trihydrogen diphosphate moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C6H9NO8P2

Molecular Weight

285.08 g/mol

IUPAC Name

(3-amino-4-hydroxyphenyl) phosphono hydrogen phosphate

InChI

InChI=1S/C6H9NO8P2/c7-5-3-4(1-2-6(5)8)14-17(12,13)15-16(9,10)11/h1-3,8H,7H2,(H,12,13)(H2,9,10,11)

InChI Key

JTYBUNIASFZRBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OP(=O)(O)OP(=O)(O)O)N)O

Origin of Product

United States

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